REACTION_CXSMILES
|
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[Br:17][C:18]1[CH:27]=[C:26]2[C:21]([CH:22]=[C:23]([NH2:28])[N:24]=[CH:25]2)=[CH:20][CH:19]=1.BrC1C=CC=C2C=1C=C(N)N=C2>ClCCl>[Br:17][C:18]1[CH:27]=[C:26]2[C:21]([CH:22]=[C:23]([N:28]=[C:1]=[S:2])[N:24]=[CH:25]2)=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
1.145 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=C(N=CC2=C1)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=C(N=CC2=CC=C1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The orange solution was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The deep orange solution was purified by silica gel chromatography (0-5% ethyl acetate-hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(N=CC2=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.377 mmol | |
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |